4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide
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Overview
Description
4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been studied for its mechanism of action and biochemical effects.
Scientific Research Applications
- Relevance : Compounds containing this fragment, such as N-(1-propanoylpiperidin-4-yl)-N′-[4-(trifluoromethoxy)phenyl]urea (1770-TPPU) and (S)-N-[3-fluoro-4-(trifluoromethoxy)phenyl]-N′-[1-(2-methylbutanoyl)piperidin-4-yl]urea (EC5026), exhibit potent inhibitory activity against sEH. These inhibitors are promising for treating conditions like hypertension, tuberculosis, and renal pathologies .
- Application : These materials exhibit electrochromic behavior, making them suitable for applications like smart windows, displays, and sensors .
- Significance : This compound serves as an intermediate in organic synthesis and can be useful in drug development .
- Action : Blocks potential-dependent sodium channels in insects and rodents, acting as an insecticide .
Inhibition of Soluble Epoxide Hydrolase (sEH)
Electrochromic Materials
Trichloroacetimidate Formation
Biological Aging Studies
Insecticide (Zoocide)
Antitumor Activity
Mechanism of Action
Target of Action
The primary target of 4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids, and it plays a crucial role in biological processes such as inflammation and blood pressure regulation .
Mode of Action
The compound interacts with sEH by forming additional hydrogen bonds in the active site of the enzyme . This interaction inhibits the activity of sEH, altering the metabolism of certain fatty acids .
Biochemical Pathways
By inhibiting sEH, the compound affects the metabolism of epoxyeicosatrienoic acids (EETs), which are fatty acid metabolites. EETs have vasodilatory and anti-inflammatory effects, so inhibiting their degradation by sEH can lead to increased levels of EETs and thus enhanced anti-inflammatory and vasodilatory responses .
Pharmacokinetics
The compound’s lipophilic nature, suggested by the presence of the trifluoromethoxyphenyl group , may influence its absorption, distribution, metabolism, and excretion (ADME) properties. Lipophilic drugs are generally well-absorbed and can distribute widely in the body, but they may also be subject to extensive metabolism, which can affect their bioavailability.
Result of Action
The inhibition of sEH by 4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide can lead to molecular and cellular effects such as reduced inflammation and lowered blood pressure . These effects are due to the increased levels of EETs resulting from sEH inhibition .
properties
IUPAC Name |
4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3OS/c1-18-6-8-19(9-7-18)12(21)17-10-2-4-11(5-3-10)20-13(14,15)16/h2-5H,6-9H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNASYLMOWQEAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide |
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